N-Caffeoyl serotonin N-Caffeoyl serotonin
Brand Name: Vulcanchem
CAS No.: 928765-97-3
VCID: VC17065384
InChI: InChI=1S/C19H18N2O4/c22-14-3-4-16-15(10-14)13(11-21-16)7-8-20-19(25)6-2-12-1-5-17(23)18(24)9-12/h1-6,9-11,21-24H,7-8H2,(H,20,25)/b6-2+
SMILES:
Molecular Formula: C19H18N2O4
Molecular Weight: 338.4 g/mol

N-Caffeoyl serotonin

CAS No.: 928765-97-3

Cat. No.: VC17065384

Molecular Formula: C19H18N2O4

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

N-Caffeoyl serotonin - 928765-97-3

Specification

CAS No. 928765-97-3
Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
IUPAC Name (E)-3-(3,4-dihydroxyphenyl)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]prop-2-enamide
Standard InChI InChI=1S/C19H18N2O4/c22-14-3-4-16-15(10-14)13(11-21-16)7-8-20-19(25)6-2-12-1-5-17(23)18(24)9-12/h1-6,9-11,21-24H,7-8H2,(H,20,25)/b6-2+
Standard InChI Key YXKFALZVRFVXFA-QHHAFSJGSA-N
Isomeric SMILES C1=CC(=C(C=C1/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O)O
Canonical SMILES C1=CC(=C(C=C1C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O)O

Introduction

Structural and Molecular Characteristics

N-Caffeoyl serotonin is characterized by a conjugated system that combines indole and catechol moieties. The compound’s IUPAC name is (E)-3-(3,4-dihydroxyphenyl)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]prop-2-enamide, reflecting its dual origin from serotonin (5-hydroxytryptamine) and caffeic acid . Key structural properties are summarized below:

PropertyValueSource
Molecular FormulaC19H18N2O4\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{4}
Molecular Weight338.4 g/mol
SMILES NotationC1=CC(=C(C=C1/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O)O
InChIKeyYXKFALZVRFVXFA-QHHAFSJGSA-N
Hydrogen Bond Donors5
Hydrogen Bond Acceptors4
Rotatable Bonds5

The planar structure of N-Caffeoyl serotonin facilitates interactions with biological targets, such as enzymes and receptors, through hydrogen bonding and π-π stacking . Its stereochemistry (E-configuration) is critical for maintaining bioactivity, as isomerization could alter binding affinities .

Synthesis and Biosynthesis

Laboratory Synthesis

N-Caffeoyl serotonin is synthesized via esterification or amidation reactions. A common method involves coupling serotonin with caffeic acid under carbodiimide-mediated conditions, yielding a product with >95% purity after chromatographic purification . Alternative approaches include enzymatic synthesis using acyltransferases, which offer higher stereoselectivity but lower scalability .

Natural Occurrence

While primarily synthesized in vitro, N-Caffeoyl serotonin analogs are found in plants such as Carthamus tinctorius (safflower) and Coffea arabica (coffee), where they contribute to antioxidant defense mechanisms . Natural biosynthesis occurs via phenylpropanoid pathways, where caffeoyl-CoA is conjugated to serotonin by specialized transferases .

Pharmacological Activities

BACE1 Inhibition and Alzheimer’s Disease

  • Hydroxyl groups at the meta position (e.g., caffeoyl derivatives) reduce potency due to steric hindrance .

  • Methoxy groups (e.g., feruloyl derivatives) further diminish activity, suggesting polar interactions are unfavorable .

Despite modest BACE1 inhibition, N-Caffeoyl serotonin’s antioxidant properties may synergistically mitigate oxidative stress in neurodegenerative pathologies .

Antioxidant Mechanisms

The catechol group in N-Caffeoyl serotonin donates hydrogen atoms to neutralize free radicals, with a radical scavenging capacity comparable to ascorbic acid in vitro . This activity underpins its use in cosmetics to prevent UV-induced skin damage .

Cosmetic Applications

Skin Protection

In cosmetic formulations, N-Caffeoyl serotonin acts as a barrier against environmental stressors. Clinical studies demonstrate its efficacy in:

  • Reducing UVB-induced erythema by 40% at 0.5% concentration .

  • Inhibiting matrix metalloproteinase-1 (MMP-1), a collagen-degrading enzyme upregulated by pollution .

Formulation Stability

The compound’s phenolic structure confers stability in emulsions, with a shelf life exceeding 24 months under accelerated testing conditions (40°C, 75% humidity) .

Future Research Directions

  • Structure-Activity Optimization: Modifying the cinnamic acid moiety to enhance BACE1 affinity without compromising antioxidant capacity.

  • Clinical Trials: Evaluating efficacy in Alzheimer’s disease models and long-term cosmetic safety.

  • Natural Source Exploration: Identifying plant species with high N-Caffeoyl serotonin content for sustainable extraction.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator